2-Aminophenylacetic acid

Beschreibung

Overview of 2-Aminophenylacetic Acid in Chemical Sciences

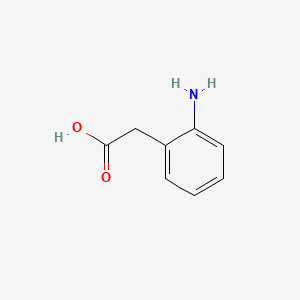

This compound is an organic compound that belongs to the class of phenylacetic acids. nih.gov Its structure is characterized by a phenylacetic acid core which carries an amino group at the ortho (position 2) of the phenyl ring. nih.gov This bifunctional nature, possessing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH), allows it to participate in a wide range of chemical reactions, including esterification and amide bond formation. cymitquimica.com The compound typically appears as a white to off-white or beige crystalline solid. cymitquimica.comlabnovo.com It is soluble in water and various organic solvents, a characteristic attributable to its polar functional groups. cymitquimica.comsolubilityofthings.com In chemical research, it is frequently utilized as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. cymitquimica.com this compound is also known to be a fungal metabolite produced by Colletotrichum gloeosporioides. nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2-aminophenyl)acetic acid | nih.govnih.gov |

| Synonyms | (o-Aminophenyl)acetic acid, 2-Aminobenzeneacetic acid | cymitquimica.com |

| CAS Number | 3342-78-7 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₈H₉NO₂ | nih.govcymitquimica.com |

| Molecular Weight | 151.16 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 123-127 °C | sigmaaldrich.comchemsrc.com |

| Boiling Point | 344.4 ± 17.0 °C at 760 mmHg | labnovo.comchemsrc.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

Historical Context of Research on this compound and its Analogues

Research into phenylacetic acids and their derivatives has a history spanning over a century. The related compound, p-aminophenylacetic acid, could be prepared via methods established in the late 19th and early 20th centuries, such as the hydrolysis of p-aminobenzyl cyanide or the reduction of p-nitrophenylacetic acid. orgsyn.org Specific research on phenylacetic acid (PAA) as a plant auxin was particularly prominent in the 1980s, though interest later waned in favor of indole-3-acetic acid (IAA) before experiencing a recent resurgence. researchgate.net

The synthesis of the closely related isomer, o-aminomethylphenylacetic acid, was described in the 1920s by von Braun and later in 1959 by Haginiwa et al., with both methods noted as being lengthy and laborious. google.com A 1974 patent outlined an improved synthesis for o-aminomethylphenylacetic acid starting from 2-indanone (B58226), highlighting the ongoing efforts to access these structural motifs for applications such as the production of antibacterial agents. google.com The historical development of synthetic routes to these and other substituted phenylacetic acids laid the groundwork for their eventual use as key intermediates in various fields of chemical research.

Significance and Research Trends of this compound in Contemporary Chemistry

In modern chemical science, this compound is valued as a versatile synthetic building block. cymitquimica.com Its unique structure is particularly useful in pharmaceutical research and drug design for the development of novel therapeutic agents. chemimpex.com The presence of both an amine and a carboxylic acid allows for the introduction of this fragment into larger molecules and for the synthesis of various derivatives. For instance, by protecting the amino group with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, the compound becomes a key intermediate for peptide synthesis and the creation of peptide-based drugs. chemimpex.comchemimpex.com

Detailed research findings have demonstrated the utility of this compound and its derivatives in the synthesis of a range of biologically active compounds.

Anti-inflammatory Agents: Derivatives of aminophenylacetic acids have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects than older, non-selective NSAIDs. google.com

Antimicrobial Compounds: Research has shown that organotin derivatives of 2-(2,6-dichlorophenyl)aminophenylacetic acid exhibit both antibacterial and antifungal activities. researcher.lifetandfonline.comresearcher.life Furthermore, Mannich bases prepared from isatin (B1672199) and 2-[(2,6-dichlorophenyl)amino]phenylacetic acid have been synthesized and evaluated for their antimicrobial properties. researchgate.net

Cancer Therapeutics: Analogues of 4-aminophenylacetic acid have been used to synthesize fluorinated versions of the histone deacetylase (HDAC) inhibitor Vorinostat. nih.gov Several of these new compounds showed greater potency in vitro against HDAC1 than the clinically approved drug. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMNCHDUSFCTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342684 | |

| Record name | 2-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3342-78-7 | |

| Record name | 2-Aminophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Aminophenylacetic Acid and Its Derivatives

Established Synthetic Pathways for 2-Aminophenylacetic Acid

The reduction of 2-nitrophenylacetic acid is a primary and widely utilized method for the synthesis of this compound. This transformation targets the nitro group for reduction to an amine, while preserving the carboxylic acid moiety.

One effective approach is catalytic transfer hydrogenation. imist.maimist.maresearchgate.net This method avoids the use of gaseous hydrogen and is considered experimentally simple. imist.maimist.ma In a typical procedure, 2-nitrophenylacetic acid is treated with a hydrogen donor, such as ammonium (B1175870) formate (B1220265), in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net The reaction is generally performed in a solvent like ethanol (B145695) and heated to reflux for a couple of hours to achieve high yields. researchgate.netresearchgate.net One study reported a yield of 72% for this conversion. researchgate.net However, it is noted that using classical reducing agents like tin(II) chloride (SnCl₂) or iron(II) sulfate (B86663) (FeSO₄) can lead to the formation of oxindole (B195798) as a byproduct due to intramolecular cyclization. imist.maimist.ma

Another common method involves the use of iron powder in an acidic medium. chemicalbook.com This classical reduction is a cost-effective alternative to catalytic hydrogenation. For the synthesis of the related p-aminophenylacetic acid, a process involving heating 4-nitrophenylacetic acid with iron powder in a mixture of water and acetic acid has been described, yielding the product in 95% yield after neutralization steps. chemicalbook.com

| Method | Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| Catalytic Hydrogenation | 2-Nitrophenylacetic acid | Pd/C, Ammonium formate | Ethanol | Reflux, 2 hours | 72% | researchgate.netresearchgate.net |

| Iron Reduction | 4-Nitrophenylacetic acid | Iron powder, Acetic acid, Water | Water/Acetic Acid | Heat (90-95°C), Reflux 2 hours | 95% | chemicalbook.com |

This compound can be synthesized through the hydrolytic ring-opening of oxindole, which is its corresponding lactam. iastate.eduscribd.com This reaction essentially reverses the intramolecular cyclization that can occur during the reduction of 2-nitrophenylacetic acid. imist.maimist.ma The process involves cleaving the amide bond within the oxindole ring to yield the free amino acid. This transformation is typically achieved under hydrolytic conditions, for instance by heating with an acid or base, which facilitates the cleavage of the lactam ring. google.com

Recent advancements in chemical synthesis have introduced novel one-step approaches for generating phenylacetic acid derivatives. A notable example is the use of water microdroplet chemistry. researchgate.netresearchgate.netacs.org Research has demonstrated that certain pharmaceuticals with a phenylacetic acid core can be formed in a single step within water microdroplets at room temperature, without the need for a catalyst. researchgate.netacs.org

Specifically, this method has been used to generate 4-aminophenylacetic acid. acs.org The process involves electrospraying a solution to create microdroplets, where unique conditions at the air-water interface facilitate reactions that are otherwise difficult to achieve. researchgate.netresearchgate.net Mechanistic studies suggest that benzyl (B1604629) radicals, formed from hydroxyl radicals at the microdroplet interface, are key to driving these carboxylation reactions. researchgate.netacs.org This technique has also been successfully applied to produce other molecules like 3,4-dihydroxyphenylacetic acid and phenylacetic acid itself. acs.org The reactions are characterized by their rapidity and environmentally friendly conditions. researchgate.netresearchgate.net

The synthesis of the structural isomer, o-aminomethylphenylacetic acid, has been achieved through several convenient routes.

One method starts from 2-indanone (B58226) and involves a Schmidt reaction, where 2-indanone is reacted with sodium azide (B81097) and sulfuric acid. google.comnih.gov This reaction forms o-aminomethylphenylacetic acid lactam. The subsequent step involves refluxing the lactam in hydrochloric acid to cleave the ring and produce o-aminomethylphenylacetic acid hydrochloride. google.com The free acid can then be obtained through neutralization.

A second pathway involves the reduction of o-cyanophenylacetic acid, which itself can be prepared from o-nitrotoluene. nih.gov This reduction of the cyano group to an aminomethyl group provides another route to the target compound. nih.gov

| Method | Starting Material | Key Intermediates/Reagents | Final Product Form | Reference |

| Schmidt Reaction | 2-Indanone | Sodium azide, Sulfuric acid, Hydrochloric acid | o-Aminomethylphenylacetic acid hydrochloride | google.comnih.gov |

| Cyano Group Reduction | o-Cyanophenylacetic acid | Reducing agents | o-Aminomethylphenylacetic acid | nih.gov |

One-Step Formation Approaches, Including Water Microdroplet Chemistry

Synthesis of Protected this compound Derivatives

Protecting the amino group of aminophenylacetic acids is a common requirement in multi-step organic synthesis, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions.

The synthesis of Boc-protected aminophenylacetic acid is typically achieved by reacting the aminophenylacetic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com The reaction is carried out in the presence of a base. For the synthesis of the 4-amino isomer, sodium carbonate was used as the base in a dioxane and water solvent mixture. mdpi.com The reaction proceeds at room temperature, and after acidification, the N-Boc-protected product is obtained in high yield (94% reported in one study). mdpi.com Alternative conditions can involve using bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

| Starting Material | Reagents | Base | Solvent | Conditions | Yield | Reference |

| 4-Aminophenylacetic acid | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Carbonate | Dioxane/Water | Room Temperature, 4 hours | 94% | mdpi.com |

| 4-Aminophenylacetic acid | Di-tert-butyl dicarbonate (Boc₂O) | DMAP or Sodium Hydroxide (B78521) | Acetonitrile (B52724) or THF | Room Temperature, 6-12 hours | >85% conversion |

Fmoc-protected this compound Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial in peptide synthesis for the temporary protection of amine functionalities. acs.org Its installation on this compound allows for the selective formation of peptide bonds without interference from the amino group. acs.org The synthesis of Fmoc-2-aminophenylacetic acid is a key step in the preparation of peptide-based drugs and in bioconjugation techniques. acs.org The stability of the Fmoc group under various reaction conditions makes it a preferred choice for the synthesis of complex peptides. acs.org The general procedure involves the reaction of this compound with Fmoc-chloride in the presence of a base. A typical synthesis involves treating equimolar amounts of an amino acid ester with Fmoc-amino acid chloride and silver cyanide (AgCN). The reaction is generally completed within 10-15 minutes at 60°C. nih.gov

Synthesis of Substituted this compound Derivatives

Synthesis of 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid

The tert-butoxycarbonyl (Boc) group is another widely used amine protecting group, favored for its stability and ease of removal under acidic conditions. The synthesis of 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid provides a valuable building block for various synthetic applications. sigmaaldrich.com

A high-yielding synthesis involves the reaction of 2-(2-aminophenyl)acetic acid with di-tert-butyl dicarbonate ((Boc)₂O). researchgate.net In a typical procedure, 2-(2-aminophenyl)acetic acid is dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of sodium hydroxide (NaOH). researchgate.net To this solution, (Boc)₂O is added at room temperature. researchgate.net The reaction proceeds for several hours, after which the solvent is removed under vacuum. researchgate.net Purification by flash column chromatography yields the desired product, 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid, as a white solid with a reported yield of 95%. researchgate.net

| Reactant | Reagent(s) | Solvent(s) | Reaction Time | Yield |

| 2-(2-aminophenyl)acetic acid | (Boc)₂O, NaOH | THF, H₂O | 6 hours | 95% |

Synthesis of 2-Amino-2-(4-aminophenyl)acetic Acid

2-Amino-2-(4-aminophenyl)acetic acid is a chiral amino acid derivative with notable biological activity. srce.hr Several synthetic strategies have been developed for its preparation.

One common method involves the reduction of a nitro-substituted precursor. Starting from 4-nitrophenylacetic acid, the nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. srce.hr

Another approach utilizes a Boc protection strategy to control the reactivity of the amino groups during the synthesis, followed by a deprotection step to yield the final product. srce.hr Direct amination of phenylacetic acid using ammonia (B1221849) or primary amines with a suitable catalyst is also a viable route. srce.hr

Synthesis of N-(1-Adamantanoyl)-o-aminophenylacetic Acid

N-(1-Adamantanoyl)-o-aminophenylacetic acid incorporates the bulky and lipophilic adamantane (B196018) cage, a structural motif often used in drug design to enhance biological activity. The synthesis of this compound typically involves the acylation of this compound with an activated form of 1-adamantanecarboxylic acid.

A plausible and standard synthetic route is the Schotten-Baumann reaction. This would involve the conversion of 1-adamantanecarboxylic acid to its more reactive acid chloride, 1-adamantanecarbonyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com Subsequently, the 1-adamantanecarbonyl chloride is reacted with this compound in the presence of a base, such as aqueous sodium hydroxide or pyridine, to facilitate the N-acylation and neutralize the hydrogen chloride byproduct.

| Reactant 1 | Reactant 2 | Base | Reaction Type |

| This compound | 1-Adamantanecarbonyl chloride | Aqueous NaOH or Pyridine | N-Acylation (Schotten-Baumann) |

Synthesis of 2-[(2',6'-Dichlorophenyl)amino]phenylacetic Acid Derivatives

Derivatives of 2-[(2',6'-Dichlorophenyl)amino]phenylacetic acid, the core structure of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), are of significant interest. Synthetic modifications aim to produce new compounds with potentially improved therapeutic profiles.

One approach to synthesize new derivatives is through the Mannich reaction. This involves converting the carboxylic acid of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid to its salt, followed by reaction with propargyl bromide to form an ester. This ester then undergoes a Mannich reaction with various secondary amines and formaldehyde (B43269) in the presence of a copper chloride catalyst to yield acetylenic amine derivatives.

The fundamental synthesis of the diphenylamine (B1679370) core often relies on the Ullmann condensation. This reaction involves the coupling of an aniline (B41778) derivative with an aryl halide at high temperatures, often in the presence of a copper catalyst. More recent modifications to the Ullmann reaction aim for milder reaction conditions.

| Starting Material | Key Reaction | Reagents | Product Type |

| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid | Mannich Reaction | Propargyl bromide, secondary amines, formaldehyde, Cu₂Cl₂ | Acetylenic amine derivatives |

| Aniline derivative and Aryl halide | Ullmann Condensation | Copper catalyst | Diphenylamine core |

Preparation of 4-Aminophenylacetic Acid Derivatives

4-Aminophenylacetic acid (4-APAA) serves as a versatile starting material for the synthesis of various derivatives with potential antimicrobial and other biological activities.

A common and efficient method for the preparation of 4-APAA itself is the reduction of 4-nitrophenylacetic acid. This can be achieved using iron powder in the presence of acetic acid at elevated temperatures, followed by neutralization, to give 4-APAA in high yield (95%). Another reported method involves the reduction of 4-nitrophenylacetic acid with hydrogen sulfide (B99878) in aqueous ammonia. A multi-step synthesis starting from benzyl cyanide has also been patented, which involves nitration, hydrolysis, and subsequent reduction.

Once obtained, 4-APAA can be further derivatized. For instance, condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) in refluxing glacial acetic acid yields (dioxoisoindolin-2-yl)phenylacetic acid. This intermediate can then be converted to its acid chloride using thionyl chloride, which serves as a key building block for synthesizing a variety of amide derivatives by reacting it with different aromatic amines.

| Precursor | Reaction | Reagents/Conditions | Product | Yield |

| 4-Nitrophenylacetic acid | Reduction | Iron powder, acetic acid, 90-95°C | 4-Aminophenylacetic acid | 95% |

| 4-Nitrophenylacetic acid | Reduction | Hydrogen sulfide, aqueous ammonia | 4-Aminophenylacetic acid | 83-84% |

| 4-Aminophenylacetic acid | Condensation | Phthalic anhydride, glacial acetic acid, reflux | (Dioxoisoindolin-2-yl)phenylacetic acid | - |

| (Dioxoisoindolin-2-yl)phenylacetic acid | Acylation | Aromatic amines (via acid chloride) | Amide derivatives | - |

Formation of 2-Aminophenyl-2-(2,4,5-triphenylimidazole) Acetate (B1210297) Derivatives

The synthesis of novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives has been explored for their potential biological activities. researchgate.netjpionline.org A general approach involves the reaction of 2,4,5-triphenyl imidazole (B134444) with a chloro compound in the presence of anhydrous potassium carbonate. researchgate.net Another method describes a one-pot synthesis where 1,2-diols are oxidized with lead tetraacetate to generate aldehydes in situ. These aldehydes then undergo a three-component reaction with benzil (B1666583) and ammonium acetate to form the 2,4,5-triphenyl imidazole derivatives. researchgate.net

In a specific example, N-phenylformamide-(2,4,5-triphenyl-4,5-dihydro-1H-imidazol-1-yl)acetate was synthesized by taking 1 gram of 2-aminophenyl-2-(2,4,5-triphenyl-1H-imidazole-1-yl)acetate and mixing it with 1 mL of formic acid and 25 mL of methanol. jpionline.org The mixture was heated in a water bath at 100°C for 2 hours. jpionline.org Following the reaction, ice-cold water was added, and the precipitated product was collected and recrystallized from methanol. jpionline.org The starting materials for these syntheses, such as this compound and 2,4,5-triphenyl-1H-imidazole, are often procured from chemical suppliers. jpionline.org

Synthesis of Aminobenzophenones via Friedel-Crafts Acylation

Aminobenzophenones, which can be derived from this compound, are synthesized through the Friedel-Crafts acylation of benzene (B151609) and its derivatives with unprotected aminocarboxylic acids in polyphosphoric acid (PPA). tandfonline.comresearchgate.net This one-pot reaction is a common method for preparing these compounds. tandfonline.comresearchgate.net The reaction of 2-nitrobenzoyl chloride with benzene or substituted benzenes, followed by the reduction of the resulting nitrobenzophenone, also yields aminobenzophenones. asianpubs.org However, 2-nitrobenzoyl chlorides are not ideal substrates for Friedel-Crafts reactions due to complexation of the nitro group with the catalyst. asianpubs.org

Another route involves the protection of the amino group in anthranilic acid, for instance, by forming an amidine adduct with dimethylformamide, followed by in situ formation of the acid chloride and a Friedel-Crafts reaction, which typically results in moderate yields. asianpubs.org A regioselective and convenient synthesis of 2-aminobenzophenones has been achieved through the acylation of anilines with α-oxocarboxylic acids, facilitated by tert-butyl nitrite (B80452). nih.gov In this process, tert-butyl nitrite serves as both a mild nitrosation reagent and a sustainable oxidant in the subsequent Pd(II)-catalyzed decarboxylative acylation. nih.gov

Reaction Mechanisms and Conditions in this compound Synthesis

Role of Catalysts and Reagents in Aminophenylacetic Acid Synthesis

The synthesis of this compound and its derivatives often involves various catalysts and reagents to facilitate the reactions and improve yields. In the Friedel-Crafts acylation for producing aminobenzophenones from aminocarboxylic acids, polyphosphoric acid (PPA) is a key reagent. tandfonline.comresearchgate.net For the reduction of nitro compounds to form amino groups, catalysts such as palladium on carbon (Pd/C) are used in conjunction with a hydrogen source like hydrogen gas or ammonium formate.

In some syntheses, tert-butyl nitrite plays a dual role as both a nitrosation reagent and an oxidant. nih.gov The use of heterogeneous acid catalysts, such as H+-exchanged montmorillonite, has been shown to be effective in the synthesis of N-arylamides from isopropenyl esters and arylamines. acs.org Furthermore, the synthesis of this compound derivatives has been achieved through the reduction of 2-nitrophenylacetic acid derivatives using Pd/C and an excess of ammonium formate in ethanol.

Optimization of Reaction Parameters (Temperature, Time, Solvents)

Optimizing reaction parameters such as temperature, time, and solvent is crucial for maximizing the yield and purity of this compound and its derivatives. For the Friedel-Crafts acylation of benzene with 2-aminobenzoic acid to produce 2-aminobenzophenone, optimal conditions were found to be a reaction temperature of 80°C for 9-10 hours, with a molar ratio of benzene to 2-aminobenzoic acid of 8:1, resulting in a yield of 63.1%. researchgate.netresearchgate.net

In the synthesis of N-phenylformamide-(2,4,5-triphenyl-4,5-dihydro-1H-imidazol-1-yl)acetate, the reaction mixture was heated at 100°C for 2 hours in a water bath. jpionline.org For the synthesis of acetamidobenzylmenadiones from aminophenylacetic acid, the reaction was carried out in glacial acetic acid under microwave irradiation at 150°C for 40 minutes. mdpi.com The solvent system can also significantly impact the reaction outcome; for example, a mixture of acetonitrile and water is used in the silver-catalyzed radical decarboxylation of phenylacetic acids. mdpi.com

Below is a data table summarizing the optimization of reaction parameters for the synthesis of 2-aminobenzophenone.

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

| Reaction Temperature | 80°C | 63.1 | 98.9 |

| Reaction Time | 9-10 hours | 63.1 | 98.9 |

| Molar Ratio (Benzene:2-aminobenzoic acid) | 8:1 | 63.1 | 98.9 |

Data derived from studies on the synthesis of 2-aminobenzophenone. researchgate.net

Intramolecular Dehydration and Formation of 2-Oxindole from this compound Hexafluorosilicate (B96646)

An interesting transformation occurs with this compound hexafluorosilicate (2-APhHFS). When attempting to recrystallize this light brown amorphous salt from ethanol, it undergoes intramolecular dehydration to form a red crystalline product, which has been identified as 2-oxindole through X-ray diffraction analysis. pharmj.org.uanuph.edu.ua This conversion happens under remarkably mild conditions, without the need for heating the reaction mixture. pharmj.org.uaresearchgate.net

The high lability of this compound hexafluorosilicate is noted, and it is suggested that the protonated form of this compound within the salt participates in this chemical transformation. pharmj.org.uaresearchgate.net This reactivity limits the use of standard purification methods like recrystallization for 2-APhHFS. pharmj.org.ua The formation of 2-oxindole from 2-APhHFS highlights the need for caution during experimental manipulations with this compound. pharmj.org.uaresearchgate.net

Iii. Chemical Reactivity and Mechanistic Studies of 2 Aminophenylacetic Acid

Reactions Involving the Amino Group

The amino group (-NH2) in 2-aminophenylacetic acid is a primary aromatic amine, which imparts nucleophilic and basic properties to the molecule. cymitquimica.com

Nucleophilic Substitutions and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in nucleophilic substitution and acylation reactions. For instance, it can react with electrophilic reagents like acyl chlorides and anhydrides to form N-acylated derivatives. A common example is the reaction with acetyl chloride to produce N-acetyl-2-aminophenylacetic acid. These reactions are fundamental in the synthesis of various biologically active compounds and pharmaceutical intermediates. cymitquimica.com

Condensation Reactions to Form Amides or Other Derivatives

The amino group of this compound can undergo condensation reactions with carboxylic acids or their derivatives to form amide bonds. cymitquimica.comlibretexts.org These reactions are often facilitated by coupling agents that activate the carboxylic acid group, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This type of reaction is central to peptide synthesis, where the amino group of one amino acid reacts with the carboxyl group of another. Furthermore, condensation with phthalic anhydride (B1165640) leads to the formation of (dioxoisoindolin-2-yl)phenylacetic acid, a key intermediate for further synthetic modifications. researchgate.net

Redox Reactions of Amino Groups

The amino group of this compound can participate in redox reactions. Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent used, such as hydrogen peroxide or potassium permanganate. smolecule.com For example, oxidation with chloramine-T can initially yield an aldehyde, and further oxidation can produce a nitrile. sciencemadness.org Conversely, while the amino group is already in a reduced state, related nitro compounds like 2-nitrophenylacetic acid can be reduced to this compound using reagents like tin and hydrochloric acid or through catalytic hydrogenation. researchgate.netorgsyn.org

Protection and Deprotection Strategies (Boc, Fmoc)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved using protecting groups. Two of the most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemimpex.comrsc.org This forms Boc-(2-aminophenyl)acetic acid, a stable intermediate that can be used in further reactions. chemimpex.comrsc.org The Boc group is acid-labile and can be easily removed under acidic conditions to regenerate the free amine. organic-chemistry.org

The Fmoc group is attached by reacting this compound with Fmoc-chloride. This protecting group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine. chemimpex.comchemimpex.com The use of these orthogonal protecting groups (one acid-labile and one base-labile) is a cornerstone of modern peptide synthesis and allows for the selective deprotection and modification of different parts of a molecule. chemimpex.comorganic-chemistry.orgchemimpex.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) in this compound is the other key functional group, conferring acidic properties and enabling a different set of chemical transformations. cymitquimica.com

Esterification Reactions

Esterification is a common reaction of the carboxylic acid group. This compound can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst. cymitquimica.com For example, reaction with ethanol (B145695) yields ethyl 2-aminophenylacetate. This reaction is often performed to protect the carboxylic acid group or to modify the solubility and reactivity of the molecule.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-Acetyl-2-aminophenylacetic acid | Acylation |

| This compound | Phthalic anhydride | (Dioxoisoindolin-2-yl)phenylacetic acid | Condensation researchgate.net |

| This compound | Di-tert-butyl dicarbonate | Boc-(2-aminophenyl)acetic acid | Boc Protection rsc.org |

| This compound | Fmoc-chloride | Fmoc-(2-aminophenyl)acetic acid | Fmoc Protection chemimpex.com |

| This compound | Ethanol | Ethyl 2-aminophenylacetate | Esterification cymitquimica.com |

| 2-Nitrophenylacetic acid | H₂/Pd-C | This compound | Reduction researchgate.net |

| This compound | Chloramine-T | Aldehyde/Nitrile derivatives | Oxidation sciencemadness.org |

Amide Bond Formation in Peptide Synthesis

This compound serves as a valuable non-canonical amino acid building block in peptide synthesis. chemimpex.comchemimpex.com The formation of an amide (peptide) bond is a fundamental reaction in this process, typically involving the coupling of an activated carboxylic acid with an amine. researchgate.net To incorporate this compound into a peptide chain, its nucleophilic amino group must first be protected to prevent unwanted side reactions. chemimpex.comchemimpex.com Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc), which are stable under specific reaction conditions but can be selectively removed when needed. chemimpex.comchemimpex.com

The general strategy for forming a peptide bond using a protected this compound derivative involves two main steps. First, the carboxylic acid group is activated using a coupling reagent. synplechem.com Numerous coupling reagents have been developed, including carbodiimides and uronium salts like HBTU and HATU, which convert the carboxylic acid into a highly reactive intermediate. synplechem.comorganic-chemistry.org This activated species then readily undergoes nucleophilic attack by the free amino group of another amino acid or peptide, resulting in the formation of the desired amide bond. d-nb.info The use of N-protected this compound derivatives is essential for the controlled, stepwise construction of complex peptide structures. chemimpex.com

Table 1: Common Protecting Groups for this compound in Peptide Synthesis

| Protecting Group | Full Name | Common Application |

| Boc | tert-butyloxycarbonyl | Utilized as an essential intermediate in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.com |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Serves as a protective group in solid-phase peptide synthesis, allowing for selective amino acid modification. chemimpex.com |

Reactions Involving the Phenyl Ring

The chemical reactivity of the phenyl ring in this compound is significantly influenced by the activating nature of the amino (-NH₂) substituent. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than an unsubstituted benzene (B151609) ring. This activating effect enhances the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group. vulcanchem.com In the case of this compound, this directs incoming electrophiles primarily to the 3- and 5-positions. The amino group in related aminophenylacetate structures is known to serve as an activating and ortho/para-directing substituent in electrophilic aromatic substitution reactions. vulcanchem.com This property is crucial for reactions such as halogenation, nitration, and Friedel-Crafts reactions, allowing for the introduction of new functional groups onto the aromatic core.

The phenyl ring of this compound is a key target for functionalization to synthesize a wide range of derivatives. researchgate.net Synthetic strategies can involve building the molecule from an already substituted phenyl precursor, such as a substituted ortho-nitrophenylacetic acid, which is then reduced to the corresponding amino derivative. researchgate.net

Alternatively, modern synthetic methods allow for the direct functionalization of the C-H bonds on the phenyl ring. Palladium-catalyzed C-H functionalization reactions, for instance, represent a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov In some of these catalytic systems, mono-N-protected amino acids, including derivatives of this compound, can act as bifunctional ligands that accelerate the reaction and control its selectivity. nih.gov The N-acyl group of the protected amino acid plays a direct role in the C-H activation step. nih.gov These advanced methods enable the synthesis of complex derivatives that would be difficult to access through traditional electrophilic substitution. cyberleninka.ru

Table 2: Selected Strategies for Phenyl Ring Functionalization

| Strategy | Description | Example Reaction | Reference |

| Building from Precursors | Synthesis starts with a pre-functionalized aromatic ring, followed by the introduction or modification of the acetic acid side chain. | Reduction of a substituted ortho-nitrophenylacetic acid to yield a substituted this compound. | researchgate.net |

| Electrophilic Substitution | The electron-rich phenyl ring is reacted with an electrophile to add new functional groups. | Bromination or nitration at the positions activated by the amino group. | vulcanchem.comrsc.org |

| Palladium-Catalyzed C-H Functionalization | Direct replacement of a C-H bond on the phenyl ring with a new functional group, facilitated by a palladium catalyst. | Cross-coupling of N-acyl this compound with organoboron reagents. | nih.gov |

Electrophilic Aromatic Substitution Reactions

Mechanistic Investigations of this compound Transformations

This compound exhibits notable instability, particularly in solution, where it is prone to intramolecular condensation. cymitquimica.comresearchgate.net Research has shown that the compound can undergo self-dehydration and cyclization to form oxindole (B195798) (also referred to as 2-hydroxyindole). researchgate.net This transformation highlights the inherent lability of the molecule, stemming from the proximity of the nucleophilic amino group to the electrophilic carboxylic acid group.

The high lability of its hexafluorosilicate (B96646) salt (2-APhHFS) provides strong evidence for this decomposition pathway. pharmj.org.uaresearchgate.net Studies on 2-APhHFS revealed that it transforms into 2-oxindole upon attempted recrystallization from ethanol, a process that occurs under extremely mild conditions without the need for heating. pharmj.org.uaresearchgate.net This instability limits the use of standard purification methods like recrystallization for this salt. researchgate.net In other contexts, it has been noted that making a reaction mixture alkaline with an alkali hydroxide (B78521) can help suppress the thermal decomposition of this compound. epo.org Furthermore, in biodegradation studies of the anti-inflammatory drug Diclofenac (B195802), (2-aminophenyl)acetic acid has been identified as a metabolic intermediate, indicating its formation and subsequent transformation in physiological environments. nih.gov

The chemical transformations of this compound are mechanistically dependent on its protonation state. The molecule contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist in cationic, zwitterionic, and anionic forms depending on the pH.

Mechanistic studies suggest that the protonated form of the molecule plays a key role in its decomposition. The intramolecular cyclization of this compound hexafluorosilicate to 2-oxindole is thought to be connected to the participation of the protonated form of this compound in the transformation. pharmj.org.uaresearchgate.netdntb.gov.ua In this state, the protonated amino group may facilitate the reaction sequence leading to ring closure.

Conversely, in other types of reactions, the deprotonated carboxylate form is the crucial reactive species. For example, in photocatalyzed reactions involving the decarboxylation of arylacetic acids, the transformation is initiated by electron transfer from the carboxylate anion. acs.org In one such study, aminophenylacetic acid itself was found to be insoluble under the reaction conditions, but protecting the amino group and forming the carboxylate salt restored the expected reactivity. acs.org This demonstrates that the specific protonation state of this compound is a critical factor that can be leveraged to direct its chemical behavior toward different reaction pathways.

Iv. Advanced Spectroscopic and Computational Analysis of 2 Aminophenylacetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and purity of 2-aminophenylacetic acid, as well as providing insight into its molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.govresearchgate.net

Key FT-IR absorption bands for this compound include:

A broad band in the region of 3200-3550 cm⁻¹ is typically associated with the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the amine group. libretexts.org

N-H stretching vibrations of the primary amine group usually appear as medium intensity bands around 3300-3500 cm⁻¹. libretexts.org

The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group are observed in the 2840-3100 cm⁻¹ region. libretexts.org

A strong, sharp absorption peak around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid.

Bands in the 1450-1600 cm⁻¹ range can be attributed to C=C stretching vibrations within the aromatic ring.

The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of this compound and its derivatives, showing good correlation with experimental FT-IR data. cyberleninka.ruajchem-a.comnih.gov These computational approaches aid in the precise assignment of the observed vibrational modes. nih.govresearchgate.net

Interactive Table: Characteristic FT-IR Peaks for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3550 | O-H Stretch (broad), N-H Stretch | Carboxylic Acid, Amine |

| 2840-3100 | C-H Stretch | Aromatic, Methylene |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1360 | C-N Stretch | Aromatic Amine |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound helps to further confirm its structural features. spectrabase.comacs.org

Notable Raman shifts for this compound include:

Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

The C=C stretching modes of the benzene (B151609) ring give rise to strong bands between 1500 and 1600 cm⁻¹.

The CH₂ scissoring vibration is usually observed around 1430 cm⁻¹.

Vibrations associated with the carboxylic acid group and the amine group also produce characteristic signals.

Computational studies, often employing DFT, have been used to predict the Raman spectra of related aminophenylacetic acid isomers, aiding in the interpretation of experimental results. nih.gov The largest and most advanced Raman spectral databases contain numerous entries for related compounds, which can be used for comparative analysis. stjapan.de

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. netlify.app Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. rsc.orgpharmj.org.ua

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons:

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the range of δ 6.7-7.3 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group is generally observed around δ 3.6 ppm.

Amine Proton (-NH₂): The chemical shift of the amine protons can vary and is often observed as a broad singlet. Its position is dependent on the solvent and concentration.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad, appearing at a downfield chemical shift, typically above δ 10 ppm, and its observation can depend on the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments:

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is the most deshielded, appearing at a chemical shift of approximately δ 170-180 ppm.

Aromatic Carbons: The carbons of the phenyl ring resonate in the region of δ 115-145 ppm. The carbon attached to the amino group (C-2) and the carbon attached to the acetic acid side chain (C-1) have distinct chemical shifts from the other aromatic carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene group typically appears around δ 40-45 ppm.

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be used to correlate the proton and carbon signals, further confirming the structural assignments. drugbank.com

Interactive Table: Typical NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 6.7-7.3 (m) | 115-145 |

| -CH₂- | ~3.6 (s) | 40-45 |

| -COOH | >10 (br s) | 170-180 |

| -NH₂ | variable (br s) | - |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural analysis. rsc.orgpharmj.org.uaresearchgate.net The compound has a molecular weight of 151.16 g/mol . nih.govnih.gov

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is observed. For this compound, the protonated molecule would have a mass-to-charge ratio (m/z) of 152.

Tandem mass spectrometry (MS/MS or MS²) provides more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.orglongdom.org This technique is particularly useful for distinguishing between isomers. Common fragmentation pathways for amino acids involve the loss of the carboxyl group (-COOH) as CO₂. researchgate.net For this compound, a significant fragment ion would likely result from the loss of the carboxylic acid group, leading to a fragment with m/z 106. Further fragmentation of the aromatic ring can also occur. nih.gov

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula from the accurate mass measurement. rsc.orgnih.gov

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. anton-paar.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies on related compounds like 4-aminophenylacetic acid have shown that it crystallizes in a zwitterionic form, with strong N—H⋯O hydrogen bonds creating a three-dimensional network. researchgate.net In contrast, 4-hydroxyphenylacetic acid exists as a neutral molecule in its crystal structure. The crystal structure of this compound hexafluorosilicate (B96646) has been studied, revealing that under certain conditions, it can transform into 2-oxindole. pharmj.org.uaresearchgate.netdntb.gov.ua This highlights the importance of crystallization conditions on the final structure obtained.

The crystal structure of a compound is crucial for understanding its physical properties and how it interacts with other molecules.

Mass Spectrometry (MS and Tandem MS)

Computational Chemistry and Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecular properties of this compound. Density Functional Theory (DFT) is a commonly used method for these calculations. cyberleninka.ruajchem-a.com

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate Vibrational Frequencies: Simulate FT-IR and Raman spectra to aid in the assignment of experimental bands. nih.govresearchgate.net Studies on the related 3-aminophenylacetic acid have used DFT to investigate stable conformers and their vibrational spectra. nih.govmedchemexpress.comistanbul.edu.tr

Predict NMR Chemical Shifts: Calculate theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data.

Analyze Electronic Properties: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. cyberleninka.ru

Model Intermolecular Interactions: Investigate hydrogen bonding and other non-covalent interactions that influence the crystal packing and solution-phase behavior.

Computational modeling of related compounds, such as Boc-protected aminophenylacetic acid derivatives, has been used to predict their stability under different conditions. ambeed.com These theoretical approaches are valuable for predicting the behavior of this compound in various chemical environments.

Density Functional Theory (DFT) Calculations for Conformer Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to identify its stable conformers. researchgate.net The process involves a potential energy surface (PES) scan, where the geometry of the molecule is systematically altered by rotating key dihedral angles, such as those involving the C-C bond of the acetic acid side chain and the C-N bond of the amino group. researchgate.net

These scans reveal various energy minima on the PES, each corresponding to a stable conformer. Full geometry optimization and frequency calculations are then performed for each of these minima to confirm they are true stable points and to obtain their thermodynamic properties. The relative energies of these conformers determine their population distribution at a given temperature. Intramolecular interactions, such as hydrogen bonds between the amino group (N-H) and the carbonyl oxygen (O=C) or between the hydroxyl hydrogen (O-H) and the amino nitrogen (N), are crucial in stabilizing different conformations. For instance, studies on the related α-aminophenylacetic acid identified conformers stabilized by N–H···O=C and O–H···N hydrogen bonds.

Table 1: Representative Data from DFT Conformer Analysis of Aminophenylacetic Acid Analogues This table is illustrative, based on typical findings for aminophenylacetic acid isomers.

| Conformer | Dominant Intramolecular Interaction | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Conformer I | O-H···N hydrogen bond | 0.00 (most stable) | 2.5 |

| Conformer II | N-H···O=C hydrogen bond | 4.20 | 4.8 |

| Conformer III | No significant H-bond | 8.50 | 3.1 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values. uni-muenchen.dewuxiapptec.com

For this compound, the MEP map reveals specific regions of interest:

Negative Regions (Electron-Rich): These areas, typically colored red, indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom of the carboxylic acid group, and to a lesser extent, the nitrogen atom of the amino group. ajchem-a.comcivilica.comrsc.org These sites are the primary locations for protonation or interaction with positive ions.

Positive Regions (Electron-Deficient): These areas, colored blue, represent a low electron density and are vulnerable to nucleophilic attack. The most positive potential is located around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. wuxiapptec.com

Neutral Regions: Green areas indicate regions of near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactive sites, which is fundamental for understanding its chemical behavior and interaction mechanisms. uni-muenchen.de

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Potential Range | Interpretation | Likely Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region, nucleophilic center | Electrophilic attack, protonation |

| Yellow/Orange | Slightly Negative | Moderately electron-rich | Weak electrophilic interaction |

| Green | Neutral | Van der Waals surface | Non-polar interactions |

| Blue | Positive | Electron-deficient region, electrophilic center | Nucleophilic attack |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comraena.ai

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. ajchem-a.commdpi.com For this compound, the HOMO is primarily localized on the phenyl ring and the amino group, indicating that these are the most probable sites for donating electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity and the ability of the molecule to act as an electrophile. ajchem-a.commdpi.com In this compound, the LUMO is generally distributed over the carboxylic acid group and the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations provide quantitative values for these orbital energies, allowing for the prediction of the molecule's electronic properties and reactivity. civilica.comresearchgate.net

Table 3: Typical Frontier Molecular Orbital Parameters from DFT Calculations This table is illustrative and presents representative values for similar aromatic compounds.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability (Nucleophilicity) |

| ELUMO | -0.5 to -1.5 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Simulation Studies on Interactions with Biomolecules

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), like this compound, with a biological macromolecule (receptor), such as an enzyme or protein. acs.org

Molecular Docking: This method predicts the preferred binding orientation of the ligand within the active site of a receptor. The process involves sampling a large number of possible conformations and orientations and scoring them based on their binding affinity. For this compound, docking studies can identify key interactions, such as hydrogen bonds between its amino or carboxyl groups and amino acid residues in the receptor's binding pocket, as well as hydrophobic interactions involving its phenyl ring.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-receptor complex over time. acs.org These simulations model the atomic movements of the system, providing insights into the conformational changes that may occur upon binding. acs.org Studies on related molecules like 4-aminophenylacetic acid have used MD to understand their orientation and interaction with surfaces. researchgate.net For this compound, MD simulations can reveal the dynamic behavior of the complex, confirm the stability of the interactions predicted by docking, and calculate the binding free energy, which provides a more quantitative measure of binding affinity.

V. Biological and Pharmacological Research of 2 Aminophenylacetic Acid Derivatives

Antimicrobial and Antifungal Activities

The search for novel antimicrobial and antifungal agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 2-aminophenylacetic acid have emerged as a promising class of compounds in this regard.

Research has demonstrated that various derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate (B1210297) derivatives revealed their potential as antibacterial agents. jpionline.org The antibacterial activity was assessed using the disc diffusion technique against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). jpionline.org One particular derivative, designated as AC6, showed the highest activity against both bacterial strains. jpionline.org The differential activity observed between the two types of bacteria is often attributed to the structural differences in their cell walls. jpionline.org

Another study investigating pyrrolo[1,2-a]quinoline (B3350903) derivatives, synthesized from 2-nitrophenylacetic acid (a precursor to this compound), also reported antibacterial activity against E. coli and S. aureus. researchgate.netsphinxsai.com Similarly, certain 4-aminophenylacetic acid derivatives have shown notable antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. srce.hr

Furthermore, the incorporation of a 2-[(2′,6′-dichlorophenyl)amino] phenylacetic acid moiety into arylthiourea derivatives resulted in compounds with antimicrobial activity against S. aureus, B. subtilis (Gram-positive), and E. coli, P. vulgaris (Gram-negative). orientjchem.org Penicillin derivatives featuring an α-amino-ω-(2,3-methylenedioxyphenyl)acylamido group at the 6-position have also demonstrated a broad spectrum of antibacterial activity against organisms such as Diplococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Salmonella schottmuelleri. google.com

The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Class | Bacterial Strain | Activity Level |

| 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate | Escherichia coli, Staphylococcus aureus | Varying, with AC6 being the most active jpionline.org |

| Pyrrolo[1,2-a]quinoline | Escherichia coli, Staphylococcus aureus | Active researchgate.net |

| 4-Aminophenylacetic acid derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | High srce.hr |

| 2-[(2′,6′-Dichlorophenyl)amino]phenylacetyl-arylthiourea | S. aureus, B. subtilis, E. coli, P. vulgaris | Active orientjchem.org |

| 6-[α-amino-ω-(2,3-methylenedioxyphenyl)acylamido]penicillanic acid | D. pneumoniae, S. aureus, S. pyogenes, E. coli, S. schottmuelleri | Broad spectrum google.com |

This table is for illustrative purposes and summarizes findings from the referenced studies.

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential.

Pyrrolo[1,2-a]quinoline derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that these compounds possess antifungal properties. researchgate.net Similarly, certain 4-aminophenylacetic acid derivatives displayed moderate activity against C. albicans and A. niger. srce.hr

Arylthiourea derivatives containing 2-[(2′,6′-dichlorophenyl)amino] phenylacetic acid were also tested against the fungal species C. albicans. orientjchem.org Furthermore, some 2-aminobenzoic acid derivatives have shown efficacy against a fluconazole-resistant clinical isolate of C. albicans, both in its planktonic form and during biofilm formation. nih.gov

The antifungal activity of these derivatives highlights their potential as broad-spectrum antimicrobial agents. The table below presents a summary of the antifungal activity of some of these derivatives.

| Derivative Class | Fungal Strain | Activity Level |

| Pyrrolo[1,2-a]quinoline | Candida albicans, Aspergillus niger | Active researchgate.net |

| 4-Aminophenylacetic acid derivatives | Candida albicans, Aspergillus niger | Moderate srce.hr |

| 2-[(2′,6′-Dichlorophenyl)amino]phenylacetyl-arylthiourea | Candida albicans | Active orientjchem.org |

| 2-Aminobenzoic acid derivatives | Fluconazole-resistant Candida albicans | Efficacious nih.gov |

This table is for illustrative purposes and summarizes findings from the referenced studies.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent derivatives.

For 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives, SAR analysis revealed that the nature of the substituents on the amino group of the 2-aminophenyl moiety significantly affects antibacterial activity. jpionline.org It was observed that the presence of electron-donating groups, such as alkyl or alkoxy groups, tended to increase antibacterial activity. jpionline.org Conversely, electron-withdrawing groups, like halogens or nitro groups, were found to reduce the activity. jpionline.org This suggests that the electron density on the amino group is a key determinant of the antibacterial potency of these derivatives. jpionline.org

In the case of 4-aminophenylacetic acid derivatives, substitution at the 2'-position of the N-phenylcarboxamide part with a methoxycarbonyl group or at the 4'-position with an aminosulfonyl group led to a pronounced inhibitory effect against both Gram-positive and Gram-negative bacteria. srce.hr The transformation of the CH2CO2H group into a CH2CO2Me group or a dimethylbenzoimidazol moiety also resulted in similar inhibitory effects. srce.hr

These SAR findings provide valuable insights for the rational design of new this compound derivatives with enhanced antimicrobial properties.

Antifungal Efficacy Against Specific Fungal Strains

Anti-inflammatory Properties and Mechanisms

Derivatives of this compound have also been explored for their anti-inflammatory potential, primarily through their interaction with key enzymes and pathways involved in the inflammatory response.

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Several derivatives of this compound have been investigated as potential COX inhibitors. Substituted amino phenylacetic acids have been prepared and evaluated for their use as selective COX-2 inhibitors. google.comwipo.int Research has shown that certain phenoxy acetic acid derivatives can act as selective COX-2 inhibitors, with some compounds exhibiting significant inhibitory potential. mdpi.com For instance, mefenamic acid is a known COX-2 inhibitor. mdpi.com The selectivity of these inhibitors is often attributed to structural differences in the active sites of COX-1 and COX-2. nih.gov

The table below shows the COX inhibitory activity of selected compounds for comparison.

| Compound | Target Enzyme | Potency |

| Celecoxib | COX-2 | ~30 times more potent than for COX-1 wikipedia.org |

| Etoricoxib | COX-2 | 106 times more potent than for COX-1 wikipedia.org |

| Rofecoxib | COX-2 | ~300 times more potent than for COX-1 wikipedia.org |

| Valdecoxib | COX-2 | ~300 times more potent than for COX-1 wikipedia.org |

| Aspirin | COX-1 | ~170-fold more potent than for COX-2 wikipedia.org |

This table is for illustrative purposes and presents data for well-known COX inhibitors.

The anti-inflammatory effects of this compound derivatives may also be mediated through the modulation of various inflammatory pathways. The arachidonic acid cascade is a well-studied pathway associated with inflammation, leading to the production of prostaglandins (B1171923) like PGE2. acs.org

Some compounds are thought to exert their anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway. Additionally, certain derivatives have been shown to lower the levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com The ability of these compounds to interfere with multiple inflammatory targets highlights their potential as multifaceted anti-inflammatory agents.

Role as Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Derivatives of this compound are notable for their application as Nonsteroidal Anti-inflammatory Drugs (NSAIDs). A prominent example is Diclofenac (B195802), which is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. nih.govslideshare.net Diclofenac is a well-established NSAID used to manage pain and inflammation in various conditions. nih.gov The mechanism of action for most NSAIDs, including diclofenac, involves the nonselective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. slideshare.net These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid. nih.govslideshare.net Prostaglandins are key signaling molecules in the inflammatory process. nih.gov By inhibiting COX enzymes, diclofenac effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. nih.gov

The development of this compound derivatives has also focused on creating more selective inhibitors to minimize the side effects associated with classical NSAIDs. Research has led to the development of novel phenylacetic acid derivatives designed to inhibit COX-2 without significantly affecting COX-1. google.com This selectivity is desirable because COX-1 is involved in protecting the gastrointestinal lining, and its inhibition is linked to common NSAID-related side effects. google.com These selective COX-2 inhibitors, derived from the aminophenylacetic acid scaffold, represent a significant advancement in providing anti-inflammatory treatments with a potentially improved safety profile. google.com The design of diclofenac itself was a result of rational drug design, building upon the structures of earlier anti-inflammatory agents like mefenamic acid and indomethacin. nih.gov The inclusion of two chlorine atoms at the ortho positions of the phenyl ring forces the ring into a twisted conformation, which is believed to enhance its potency as an anti-inflammatory agent. nih.gov

Neuropharmacological and Neuroprotective Aspects

Certain derivatives of this compound have been investigated for their potential as antidepressant agents, with their mechanism of action believed to involve interactions with key neurotransmitter systems. smolecule.com The structural characteristics of some of these compounds suggest they may modulate the activity of neurotransmitters such as serotonin (B10506) and norepinephrine, which are known to be involved in mood regulation. smolecule.comnih.gov The clinical effects of many existing antidepressants are understood to arise from adaptive changes in the brain following the modulation of these neurotransmitter systems. nih.gov

Research into specific derivatives, such as 2-amino-2-(4-aminophenyl)acetic acid, indicates a potential for interaction with serotonin and adrenergic receptors. smolecule.com Preliminary studies suggest that these interactions could influence mood and stress response pathways, forming the basis for their potential antidepressant effects. smolecule.com The development of novel therapeutic agents for depression often targets the neurotransmitter systems, and substances that can modify neurotransmission at specific receptors, such as the NMDA receptor complex, have shown antidepressant-like effects in preclinical models. nih.govnih.gov The exploration of this compound derivatives in this context is part of a broader search for new classes of antidepressants that may offer improved efficacy. nih.gov

In addition to their potential neuropharmacological roles, derivatives of this compound have demonstrated neuroprotective properties, particularly against oxidative stress. Oxidative stress is a key factor in the pathology of various neurodegenerative conditions, and compounds that can protect neuronal cells from its damaging effects are of significant interest.

Studies on compounds like 2-amino-2-(4-aminophenyl)acetic acid and derivatives of 2-(4-amino-3-hydroxyphenyl)acetic acid have indicated that they may possess the ability to shield neurons from oxidative damage. smolecule.com Research into new pyrazolone (B3327878) derivatives synthesized using this compound has also pointed towards neuroprotective effects against neuroinflammation and oxidative stress. researchgate.net These derivatives have been shown to ameliorate seizures and inflammatory cascades, partly by regulating pathways involving reactive oxygen species (ROS). researchgate.net The potential of these compounds to act as antioxidants and mitigate neuronal damage underscores their therapeutic promise in the context of neurodegenerative diseases. researchgate.net

Potential as Antidepressant Agents and Neurotransmitter Interactions

Anticancer and Cytostatic Activities

A significant area of research for this compound derivatives has been in the field of oncology, where numerous compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies have revealed that certain derivatives possess potent antiproliferative activity.

For instance, a series of indole-aryl amide derivatives, some incorporating a (4-aminophenyl)acetyl group, were tested against a panel of cancer cell lines. mdpi.com One such derivative, compound 2 , demonstrated significant activity against MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. mdpi.com Another derivative, compound 5 , was notably active against HT29 (colon cancer), PC-3, and Jurkat J6 (T-cell leukemia) cells, with IC₅₀ values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. mdpi.com

Furthermore, studies on other classes of derivatives have also shown promising results. Naphthoquinones derived from amino acids have been shown to have relevant cytotoxic activity against a range of cancer cell lines including glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancer cells. nih.gov For example, one such compound exhibited an IC₅₀ of 0.57 µg/mL against the SF-295 glioblastoma cell line and 0.7 µg/mL against the HL-60 leukemia cell line. nih.gov The cytotoxic potential of these derivatives highlights their promise as a basis for the development of new anticancer agents.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) |

| Compound 2 | MCF7 | Breast Adenocarcinoma | 0.81 |

| PC-3 | Prostate Adenocarcinoma | 2.13 | |

| Compound 4 | HT29 | Colorectal Adenocarcinoma | 0.96 |

| HeLa | Cervical Adenocarcinoma | 1.87 | |

| MCF7 | Breast Adenocarcinoma | 0.84 | |

| Compound 5 | HT29 | Colorectal Adenocarcinoma | 2.61 |

| PC-3 | Prostate Adenocarcinoma | 0.39 | |

| J6 | T-cell Leukemia | 0.37 |

Data sourced from a study on indole-aryl amide derivatives. mdpi.com

The mechanism by which some this compound derivatives exert their anticancer effects involves the inhibition of the proteasome. The ubiquitin-proteasome system is a critical component of cellular function, responsible for the degradation of most intracellular proteins. ascls.org It plays a vital role in regulating processes essential for cancer cell survival and proliferation, such as cell cycle progression, angiogenesis, and apoptosis. ascls.org Consequently, cancer cells are particularly vulnerable to agents that inhibit proteasome activity, making it a key target in cancer therapy. ascls.org

Research has indicated that derivatives of 4-aminophenylacetic acid can function as proteasome inhibitors. chem960.comchem960.com The inhibition of the proteasome leads to the accumulation of proteins that would normally be degraded, such as those that halt the cell cycle or initiate apoptosis. ascls.org For example, proteasome inhibition can lead to the accumulation of the cyclin-dependent kinase inhibitor p27 and IκBα, the inhibitor of the pro-survival transcription factor NF-κB, ultimately inducing apoptosis in cancer cells. ascls.orgmdpi.com Chalcone derivatives, which can be synthesized from related starting materials, have also been identified as proteasome inhibitors, further supporting the potential of this general chemical scaffold in developing anticancer therapies that function through proteasome inhibition. plos.org

Genetic Activity and Aneugenic Potential of Related Nitrogen Mustards

Nitrogen mustard analogues of phenylacetic acid have been the subject of research to understand their genetic activity, particularly their potential to cause chromosomal damage. Studies have focused on compounds like p-N,N-bis(2-chloroethyl)aminophenylacetic acid (PHE), an active metabolite of the chemotherapeutic agent chlorambucil. nih.govresearchgate.net Research utilizing the Cytokinesis Block Micronucleus (CBMN) assay in combination with fluorescence in situ hybridization (FISH) on human lymphocyte cultures has revealed the mechanisms behind the genetic toxicity of these compounds. nih.gov

The findings indicate that these nitrogen mustard analogues induce the formation of micronuclei through a dual mechanism. The primary cause is chromosome breakage (a clastogenic effect), but they also contribute to micronucleation through an aneugenic mechanism, which involves the loss of whole chromosomes. nih.gov The studies observed that the drugs increased the frequency of micronuclei in a dose-dependent manner. nih.gov Furthermore, they were found to induce non-disjunction and micronucleation of the X-chromosome. nih.gov

A potential pathway for this aneugenic activity is the reaction of the highly reactive nitrogen mustard agents with nucleophilic sites in proteins or genes involved in the duplication and separation of centrosomes. nih.gov This interaction leads to an abnormal number of centrosomes in cells, which was observed as a linear, concentration-dependent increase in abnormal metaphase cells. nih.gov The carcinogenic properties of these nitrogen mustard analogues may, therefore, be attributed not only to their ability to induce gene mutations and chromosome breaks but also to their demonstrated aneugenic potential. nih.gov